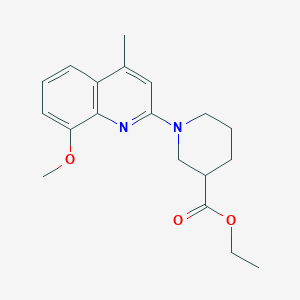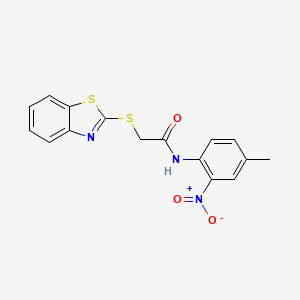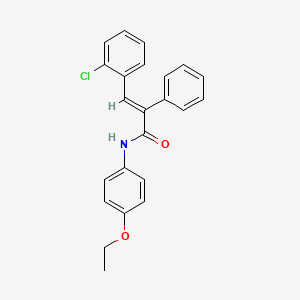
2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as BNPP, is a chemical compound that has been widely used in scientific research. This compound is a pyrazolone derivative that has a nitrophenyl group attached to each of its pyrazolone rings. BNPP has been found to possess various biochemical and physiological effects, making it an important compound for scientific research.
Applications De Recherche Scientifique
Optoelectronic Applications
2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one and its derivatives have been explored in the field of optoelectronics. For instance, novel heterocyclic compounds with structural similarities have been synthesized and characterized, showing potential for opto-electronic applications due to their blue and green emission properties under UV light. These materials' bandgap energies were obtained from both experimental and theoretical calculations, indicating their suitability for use in optoelectronic devices (Ramkumar & Kannan, 2015).
Catalysis and Green Chemistry
In green chemistry, this compound has been involved in the synthesis of various organic compounds. For example, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, was used as a catalyst for synthesizing derivatives of this compound. This methodology emphasizes cost-effectiveness and environmental sustainability, as well as high yields and short reaction times (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Studies have shown that certain derivatives of this compound can effectively inhibit corrosion in various environments, such as in mild steel in hydrochloric acid. This application is crucial in industries like petroleum where corrosion can pose significant challenges (Lagrenée et al., 2001).
Synthesis of Bioactive Compounds
This compound has also been used in synthesizing bioactive compounds. For instance, bis(pyrazolyl)methanes, which have a wide range of biological activities and applications in chelating and extracting different metal ions, are synthesized using derivatives of 2,5-bis(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one. The synthesis processes often involve multi-component reactions, highlighting the compound's versatility in creating biologically significant molecules (Sadeghpour & Olyaei, 2021).
Propriétés
IUPAC Name |
2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-15-9-14(10-1-3-12(4-2-10)18(21)22)16-17(15)11-5-7-13(8-6-11)19(23)24/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFIKBVCOCILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)






![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4881841.png)
![1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4881849.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4881860.png)
![3-phenyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881864.png)